molecular formula C20H19N5O2 B2883078 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034535-94-7

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide

Cat. No. B2883078
CAS RN: 2034535-94-7
M. Wt: 361.405
InChI Key: HFDFZRNPFADRAA-UHFFFAOYSA-N
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Description

“N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide” is a chemical compound. It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported a facile protocol for the preparation of new 3-aryl-5-(2-oxopyrrolidin-1-yl)- and 5-(pyridin-4-yl)-4,5-dihydroisoxazoles via 1,3-dipolar cycloaddition between mono-substituted alkenes and nitrile oxides .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature . The reaction involves the transformation of hydroximoyl chlorides into nitrile oxides, followed by a 1,3-dipolar cycloaddition to give novel 4,5-dihydroisoxazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the boiling point is predicted to be 799.1±60.0 °C and the density is predicted to be 1.40±0.1 g/cm3 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anti-tubercular activity . These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated . Most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions for the study of similar compounds involve the development of novel 4,5-dihydroisoxazole derivatives, which might contribute to the synthesis of some pharmaceuticals . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-19-6-2-8-24(19)18-10-15(12-21-14-18)13-22-20(27)16-4-1-5-17(11-16)25-9-3-7-23-25/h1,3-5,7,9-12,14H,2,6,8,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDFZRNPFADRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide

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